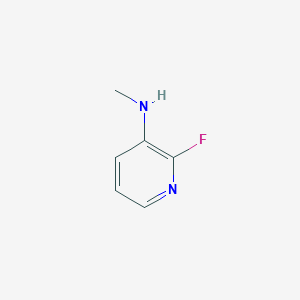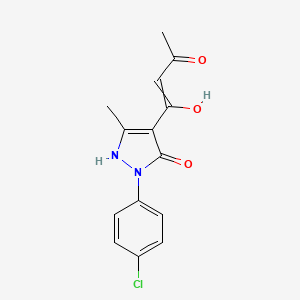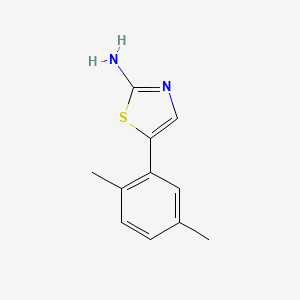
2-fluoro-N-methylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-N-methylpyridin-3-amine is a fluorinated pyridine derivative Fluorinated compounds are of significant interest in various fields due to their unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-N-methylpyridin-3-amine typically involves nucleophilic substitution reactions. Pyridines containing leaving groups such as halides or sulfonates in the 2-position are common starting materials. The fluorination is achieved using reagents like alkaline metal fluorides, hydrofluoric acid, or tetrabutylammonium fluoride .
Industrial Production Methods: Industrial production methods for fluorinated pyridines often involve continuous flow systems. For example, the α-methylation of pyridines can be carried out using a stainless steel column packed with Raney nickel . This method ensures high efficiency and scalability for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-N-methylpyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Typical nucleophiles include fluorides of alkaline metals, hydrofluoric acid, and tetrabutylammonium fluoride.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation can produce pyridine N-oxides.
Scientific Research Applications
2-Fluoro-N-methylpyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Mechanism of Action
The mechanism of action of 2-fluoro-N-methylpyridin-3-amine involves its interaction with specific molecular targets. For instance, fluorinated pyridines can act as potassium channel blockers, binding to voltage-gated potassium channels and modulating their activity . This interaction can enhance impulse conduction in demyelinated axons, making it a potential candidate for treating neurological disorders .
Comparison with Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2-Fluoro-4-methylpyridine
Comparison: 2-Fluoro-N-methylpyridin-3-amine is unique due to the presence of both a fluorine atom and a methyl group on the pyridine ring. This combination enhances its reactivity and stability compared to other fluorinated pyridines. Additionally, its specific substitution pattern allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C6H7FN2 |
|---|---|
Molecular Weight |
126.13 g/mol |
IUPAC Name |
2-fluoro-N-methylpyridin-3-amine |
InChI |
InChI=1S/C6H7FN2/c1-8-5-3-2-4-9-6(5)7/h2-4,8H,1H3 |
InChI Key |
DCDWXMAZQUJTRT-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(N=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-{5-[(hydroxyimino)methyl]furan-2-yl}thiophene-2-carboxylate](/img/structure/B11727158.png)



![2-Amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B11727180.png)
![(2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)hexane-1,5-dione](/img/structure/B11727188.png)
![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl}aniline](/img/structure/B11727213.png)
![1,5-Dimethyl 3-hydroxy-2-[2-(4-methylphenyl)diazen-1-yl]pent-2-enedioate](/img/structure/B11727221.png)
![4-[4-(4-Hydroxyphenyl)hexan-3-yl]benzene-1,2-diol](/img/structure/B11727223.png)
![Sodium 2-{[(benzyloxy)carbonyl]amino}ethane-1-sulfonic acid](/img/structure/B11727225.png)

![Methoxy({[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene})amine](/img/structure/B11727236.png)
![3-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one](/img/structure/B11727248.png)
![2-[(4-methoxyphenyl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile](/img/structure/B11727251.png)
